(3-Chloro-2-methoxyphenyl)methanamine hydrochloride
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Overview
Description
“(3-Chloro-2-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClNO. Its molecular weight is 208.09 . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10ClNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 208.09 . The compound’s storage temperature is room temperature .Scientific Research Applications
Ventricular Arrythmia Induction : Methoxamine hydrochloride, a compound related to (3-Chloro-2-methoxyphenyl)methanamine hydrochloride, has been noted for its use in preventing hypotension induced by spinal anesthesia. It also exhibits properties relevant to terminating supraventricular tachycardia and does not induce ventricular fibrillation in certain conditions, indicating its potential role in cardiovascular studies (Shector, McLaughlin, & Dowling, 1955).
Catecholamine Metabolism in Psychiatric Disorders : Studies focusing on catecholamine metabolism in psychiatric disorders have investigated compounds such as 3-methoxy-4-hydroxyphenylglycol, which shares structural similarities with this compound. These studies offer insights into amine metabolism in the human subject, particularly in relation to psychiatric conditions (Shopsin, Wilk, Gershon, Roffman, & Goldstein, 1974).
Exploring Monoaminergic Systems in the Brain : Research involving the effects of amphetamine-like designer drugs on dopaminergic and serotonergic systems in the brain may provide a context for studying similar compounds like this compound. This research can help in understanding the drug's impact on various neurotransmitter systems (Stone, Stahl, Hanson, & Gibb, 1986).
5-HT2A Receptor Antagonism : A study on a novel 5-HT2A receptor antagonist has explored its pharmacological profile, which could be relevant to understanding the actions of this compound if it interacts similarly with serotonin receptors. Such research aids in understanding the receptor-mediated actions of various psychoactive compounds (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Endocrine Disruption Research : Studies on methoxychlor, a compound with estrogenic activity, have investigated its metabolism and the activity of its metabolites on estrogen and androgen receptors. These insights could be extrapolated to related compounds like this compound in terms of their potential endocrine-disrupting properties (Gaido, Maness, McDonnell, Dehal, Kupfer, & Safe, 2000).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(3-chloro-2-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGANFTWOKSACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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